![molecular formula C23H16F3N3O2 B2742326 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-49-7](/img/structure/B2742326.png)
2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide” is a versatile chemical compound used in scientific research. It exhibits unique properties making it suitable for various applications, such as drug discovery, material synthesis, and catalysis. The molecular formula is C23H16F3N3O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The molecular formula is C23H16F3N3O2, indicating that it contains 23 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides demonstrated their potential as anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial agents. The compounds were synthesized from 3-chlorobenzoyl-indolizine-1-carboxylic acid and showed excellent in vitro activities, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).
Domino Reaction Synthesis
Another research article presented a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. This synthesis method represents a straightforward approach to constructing complex molecules, potentially opening new avenues for the development of pharmaceuticals and materials (Ziyaadini et al., 2011).
Anti-Influenza Virus Activity
Benzamide-based 5-aminopyrazoles and their fused heterocycles, prepared through a new synthesis route, showed remarkable antiavian influenza virus activity. These compounds, including the synthesis of novel benzamide-based derivatives, highlight the versatility of indolizine-1-carboxamide derivatives in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
The compound, 2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c24-23(25,26)15-10-4-5-11-16(15)28-22(31)18-17-12-6-7-13-29(17)20(19(18)27)21(30)14-8-2-1-3-9-14/h1-13H,27H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQBCAYLGUAWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.